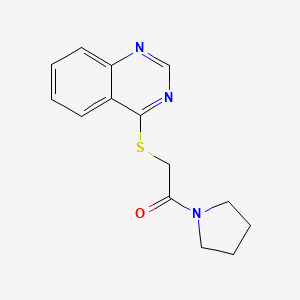
1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone is a compound with the molecular formula C14H15N3OS and a molecular weight of 273.35. It’s a derivative of quinazolines, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use .
Molecular Structure Analysis
The molecular structure of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone includes a quinazoline ring, a pyrrolidine ring, and a thioether linkage. The location of the keto moiety is the base of classification: 2(1H)quinazolinones, 4(3H)quinazolinone, and 2,4(1H,3H)quinazolinedione .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone are not detailed in the retrieved data. The compound has a molecular weight of 273.35.Aplicaciones Científicas De Investigación
Anticancer Properties
- A study found that a derivative of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone exhibited high antiproliferative activity against cancer cells, potentially acting by intercalating with DNA and inhibiting DNA topoisomerase II. It also indicated probable cell death by apoptosis (Via et al., 2008).
- Another compound, synthesized from 2-aminobenzaldehyde and pyrrolidine, demonstrated notable antineoplastic activity and high growth inhibition against specific cancerous cell lines (Lone et al., 2018).
Antimicrobial Applications
- Certain derivatives of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone were synthesized and evaluated for their antimicrobial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, with some compounds showing broad-spectrum activity (Buha et al., 2012).
Synthesis of Heterocyclic Compounds
- Research on 1-(4-substituted-aminophenyl)ethanones and their derivatives, closely related to 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone, emphasized their utility as intermediates in synthesizing various heterocyclic systems like thiophene and pyrazole, showcasing their versatility in organic synthesis (Salem et al., 2021).
Other Medicinal Applications
- A study explored the synthesis and cytotoxicity of derivatives against lung cancer cell lines, identifying a potent antiproliferative agent that disrupts microtubule formation and inhibits tumor growth in a colon cancer model (Suzuki et al., 2020).
- Derivatives have also been synthesized for potential use in treating hyperaldosteronism, congestive heart failure, and myocardial fibrosis, showing selective inhibition of aldosterone synthase (Lucas et al., 2011).
Safety and Hazards
The safety and hazards associated with 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone are not specified in the retrieved data. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.
Direcciones Futuras
Propiedades
IUPAC Name |
1-pyrrolidin-1-yl-2-quinazolin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13(17-7-3-4-8-17)9-19-14-11-5-1-2-6-12(11)15-10-16-14/h1-2,5-6,10H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPTUOMSJQFFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

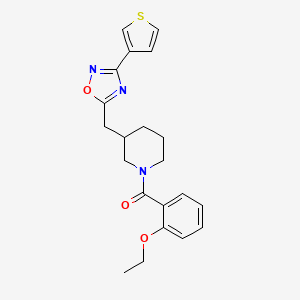
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2581822.png)
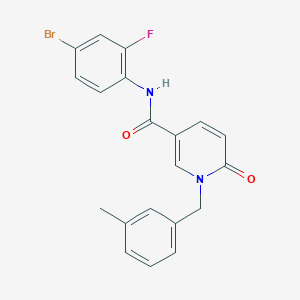
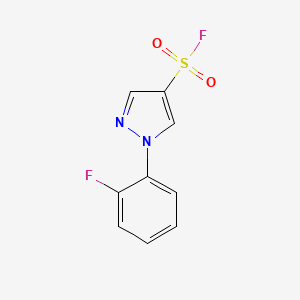
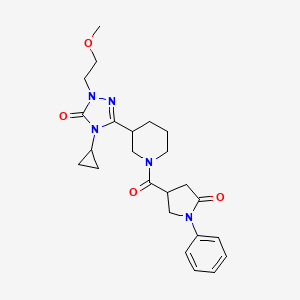
![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2581826.png)
![(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2581829.png)
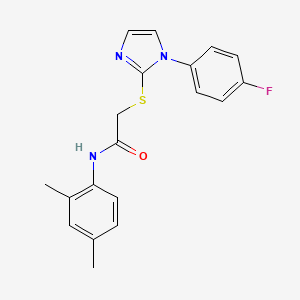
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2581834.png)
![2-cyano-N-(4-ethylphenyl)-3-[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2581836.png)

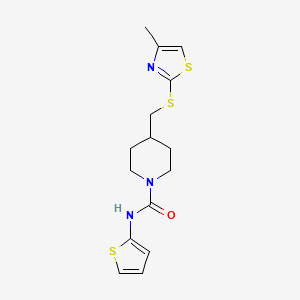

![3-[[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2581843.png)